6-(4-(methylthio)phenyl)pyridazin-3(2H)-one
Overview
Description
6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(methylthio)benzoyl hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-(methylthio)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-(methylthio)phenyl)pyridazin-3(2H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4,6-disubstituted pyridazin-3(2H)-ones: These compounds share the pyridazinone core but differ in the substituents on the ring.
4-aminopyridazin-3(2H)-one: Another pyridazinone derivative with different substituents, often used as a scaffold for drug development.
Uniqueness
6-(4-(methylthio)phenyl)pyridazin-3(2H)-one is unique due to the presence of the 4-(methylthio)phenyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCIEWUTAOHHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.